Mutagenic Potency Relative to Butadiene Metabolites: EBD Exhibits Intermediate Activity
In a direct head-to-head comparison using the TK6 human lymphoblastoid cell line, the mutagenic potency of 3,4-epoxy-1,2-butanediol (EBD) was assessed relative to 1,2-epoxybutene (EB) and 1,2,3,4-diepoxybutane (DEB). The concentration required to induce a 2-fold increase in mutation frequency at the hprt locus was 450 µM for EBD, compared to 150 µM for EB and 3.5 µM for DEB [1]. This places EBD's potency approximately 3-fold lower than EB and over 100-fold lower than DEB in this assay.
| Evidence Dimension | Mutagenic potency (concentration for 2× background hprt mutation frequency) |
|---|---|
| Target Compound Data | 450 µM |
| Comparator Or Baseline | 1,2-epoxybutene (EB): 150 µM; 1,2,3,4-diepoxybutane (DEB): 3.5 µM |
| Quantified Difference | EBD is 3× less potent than EB and 128× less potent than DEB |
| Conditions | TK6 human lymphoblastoid cells, 24 h exposure, hprt locus assay |
Why This Matters
This quantitative ranking informs risk assessment and handling protocols; EBD's intermediate mutagenicity dictates specific safety measures that differ from those for the highly potent DEB.
- [1] Cochrane, J. E., & Skopek, T. R. (1994). Mutagenicity of butadiene and its epoxide metabolites: I. mutagenic potential of 1,2-epoxybutene, 1,2,3,4-diepoxybutane and 3,4-epoxy-1,2-butanediol in cultured human lymphoblasts. Carcinogenesis, 15(4), 713–717. View Source
